4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H16F3NO It is characterized by the presence of an isopropylphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-isopropylphenol with 2-chloro-5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines or phenols.
Scientific Research Applications
4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline
- 4-(4-Isopropylphenoxy)-2-(difluoromethyl)aniline
- 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)phenol
Uniqueness
4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both the isopropylphenoxy and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNETJUIRUBTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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